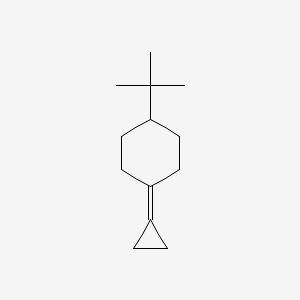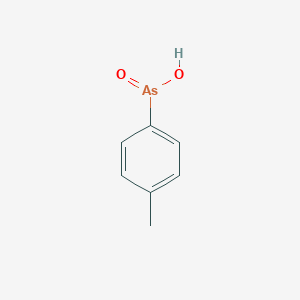![molecular formula C15H21NO2 B14394235 (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline CAS No. 87657-06-5](/img/structure/B14394235.png)
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a complex organic compound belonging to the class of octahydrobenzoquinolines This compound is characterized by its unique structure, which includes two methoxy groups and a fused bicyclic system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Modifications of the Skraup synthesis can be employed to introduce the methoxy groups at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学研究应用
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism underlies their antibacterial activity. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
(4aR,10bS)-cis-octahydrobenzo[f]quinoline: This compound has a similar structure but differs in the stereochemistry at specific positions.
7-Hydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline: This compound has a hydroxyl group instead of methoxy groups, leading to different chemical and biological properties.
3-PPP (3-(3-Hydroxyphenyl)-N-propylpiperidine): A related compound with dopaminergic activity, used as a reference in pharmacological studies.
Uniqueness
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
CAS 编号 |
87657-06-5 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
(4aS,10bS)-7,9-dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline |
InChI |
InChI=1S/C15H21NO2/c1-17-10-8-13-11-4-3-7-16-14(11)6-5-12(13)15(9-10)18-2/h8-9,11,14,16H,3-7H2,1-2H3/t11-,14-/m0/s1 |
InChI 键 |
YAJBETWORMKDBP-FZMZJTMJSA-N |
手性 SMILES |
COC1=CC2=C(CC[C@H]3[C@H]2CCCN3)C(=C1)OC |
规范 SMILES |
COC1=CC2=C(CCC3C2CCCN3)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)




![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)

![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
